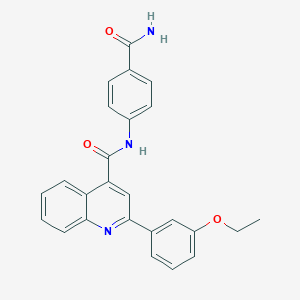

![molecular formula C16H17F3N2O6 B213599 2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)

2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid, also known as NTBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NTBC is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the tyrosine catabolic pathway.

Wirkmechanismus

2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid inhibits HPPD by binding to its active site and blocking the conversion of HPP to MAA. This inhibition leads to the accumulation of HPP and its downstream metabolites, which can have both beneficial and detrimental effects on cellular metabolism. The accumulation of HGA can lead to oxidative stress and tissue damage, while the accumulation of MAA can interfere with the electron transport chain and ATP production.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid depend on the concentration and duration of exposure. At low concentrations, 2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid can selectively inhibit HPPD and have minimal effects on other metabolic pathways. At high concentrations, 2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid can interfere with the biosynthesis of tocopherols and plastoquinones, which are essential for photosynthesis and plant growth. In humans, 2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid has been shown to reduce the levels of toxic metabolites in patients with HT1 and improve their clinical outcomes. However, long-term treatment with 2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid can lead to the development of hepatocellular carcinoma (HCC) in animal models and patients with HT1.

Vorteile Und Einschränkungen Für Laborexperimente

2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid has several advantages for lab experiments, such as its high potency and specificity for HPPD inhibition, its easy synthesis and purification, and its ability to measure the accumulation of downstream metabolites. However, 2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid also has some limitations, such as its potential toxicity at high concentrations, its interference with other metabolic pathways, and its limited availability and high cost.

Zukünftige Richtungen

There are several future directions for 2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid research, such as the development of new HPPD inhibitors with improved selectivity and safety profiles, the identification of new downstream metabolites and their roles in cellular metabolism, the investigation of the effects of 2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid on other metabolic pathways, and the exploration of 2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid's potential applications in agriculture and biotechnology. Further research is needed to fully understand the biochemical and physiological effects of 2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid and its potential for therapeutic and research applications.

Synthesemethoden

The synthesis of 2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid involves the reaction of 3-nitro-5-(2,2,2-trifluoroethoxy)aniline with cyclohexanecarboxylic acid. This reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid that is purified by recrystallization. The purity of the final product can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid has been extensively used in scientific research to study the tyrosine catabolic pathway. The inhibition of HPPD by 2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid leads to the accumulation of 4-hydroxyphenylpyruvate (HPP) and its downstream metabolites, such as homogentisic acid (HGA) and maleylacetoacetate (MAA). This accumulation can be measured in various biological samples, such as urine, plasma, and cerebrospinal fluid. 2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid has been used to study the pathophysiology of hereditary tyrosinemia type 1 (HT1), a rare genetic disorder caused by a deficiency of fumarylacetoacetate hydrolase (FAH), an enzyme involved in the tyrosine catabolic pathway. 2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid has also been used to study the effects of HPPD inhibition on other metabolic pathways, such as the shikimate pathway and the biosynthesis of tocopherols and plastoquinones.

Eigenschaften

Produktname |

2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid |

|---|---|

Molekularformel |

C16H17F3N2O6 |

Molekulargewicht |

390.31 g/mol |

IUPAC-Name |

2-[[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H17F3N2O6/c17-16(18,19)8-27-11-6-9(5-10(7-11)21(25)26)20-14(22)12-3-1-2-4-13(12)15(23)24/h5-7,12-13H,1-4,8H2,(H,20,22)(H,23,24) |

InChI-Schlüssel |

IHKSVVIOCCZBMR-UHFFFAOYSA-N |

SMILES |

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)[N+](=O)[O-])C(=O)O |

Kanonische SMILES |

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)[N+](=O)[O-])C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213516.png)

![1-{5-[(4-Fluorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B213521.png)

![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213525.png)

![Methyl 4-(4-ethylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B213526.png)